ソラネソール

概要

説明

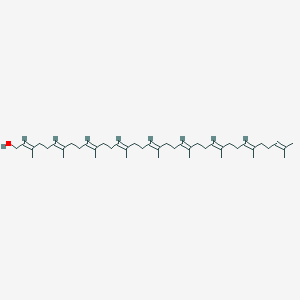

ソラネソールは、9つのイソプレンユニットで構成された長鎖ポリイソプレノイドアルコールです。 タバコ、トマト、ジャガイモ、ナス、トウガラシなどのナス科植物に主に含まれています . この化合物は、コエンザイムQ10やビタミンK2などの重要な生物活性分子の合成における中間体として注目されています . ソラネソールは、室温では蝋状の白色固体であり、非極性または弱極性で、水には不溶性ですが、ヘキサン、クロロホルム、アセトンなどの有機溶媒に可溶性です .

2. 製法

合成経路と反応条件: ソラネソールの化学合成は、その長い炭素鎖と多数の二重結合のために困難です。 そのため、ソラネソールは、主にナス科植物、特にタバコの葉から抽出されます . 抽出プロセスには、溶媒抽出、精製、結晶化など、いくつかのステップが含まれます .

工業生産方法: ソラネソールの工業生産は、主にタバコの葉からの抽出に依存しています。 このプロセスには、葉を乾燥させ、細かく粉砕し、次にヘキサンまたはエタノールなどの溶媒を使用してソラネソールを抽出することが含まれます。 次に、抽出物をさまざまなクロマトグラフィー技術で精製して、純粋なソラネソールを得ます .

科学的研究の応用

Solanesol has a wide range of scientific research applications, including:

作用機序

ソラネソールは、さまざまな分子標的と経路を通じてその効果を発揮します。 たとえば、ソラネソールは、酸化ストレスと炎症に対する細胞保護において重要な役割を果たす酵素であるヘムオキシゲナーゼ-1の発現を誘導することが示されています . さらに、ソラネソールは、コエンザイムQ10酵素活性などのミトコンドリア複合体を改善し、炎症性および酸化性損傷の軽減に役立ちます .

6. 類似の化合物との比較

ソラネソールは、その長鎖ポリイソプレノイド構造と、生物活性分子の合成における中間体としての役割のためにユニークです。 類似の化合物には次のようなものがあります。

コエンザイムQ10: ソラネソールと同様に、コエンザイムQ10は、細胞エネルギー産生に関与し、抗酸化特性を持つポリイソプレノイド化合物です.

ビタミンK2: もう1つのポリイソプレノイド化合物であるビタミンK2は、血液凝固と骨の健康に不可欠です.

テルペン類とテルペノイド類: これらは、ソラネソールと同様に、イソプレンユニットから誘導された有機化合物の大きなクラスであり、さまざまな生物活性を示します.

結論として、ソラネソールは、化学、生物学、医学、産業において重要な用途を持つ汎用性の高い化合物です。 そのユニークな構造と生物活性は、重要な生物活性分子の合成における貴重な中間体となっています。

生化学分析

Biochemical Properties

Solanesol interacts with several enzymes, proteins, and other biomolecules. It has been found to bind to palmitic acid, linoleic acid, linolenic acid, myristic acid, and oleic acid, as well as ethyl acetate, caprylic acid, capric acid, and phytosterols . Solanesol also induces the expression of heme oxygenase-1 (HO-1), an enzyme that plays a crucial role in cytoprotection against oxidative stress and inflammation .

Cellular Effects

Solanesol has significant effects on various types of cells and cellular processes. It possesses strong free radical absorption ability and antioxidant activity . Notably, solanesol’s anti-inflammatory, neuroprotective, and antimicrobial activities have been previously demonstrated . Solanesol treatment significantly improved motor performance and cognitive behavior-related tasks, restored histopathological changes, improved mitochondrial complexes such as coenzyme-Q10 enzyme activity, and attenuated inflammatory and oxidative damage to the rat brain .

Molecular Mechanism

Solanesol exerts its effects at the molecular level through various mechanisms. It induces the expression of HO-1 both at the mRNA and protein levels, resulting in increased HO-1 activity in cells . This suggests that solanesol can influence gene expression and enzyme activation.

Dosage Effects in Animal Models

The effects of solanesol vary with different dosages in animal models. Solanesol treatment significantly improved motor performance and cognitive behavior-related tasks in rats

Metabolic Pathways

Solanesol is involved in various metabolic pathways. Its biosynthesis occurs in plastids of higher plants via the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway . The key enzymes in solanesol biosynthesis, including 1-deoxy-D-xylulose-5-phosphate synthase, 1-deoxy-D-xylulose-5-phosphate-reductoisomerase, isopentenyl pyrophosphate isomerase, and solanesyl diphosphate synthase, are also important regulators of the MEP pathway .

Transport and Distribution

It is known that solanesol’s accumulation in plants is influenced by genetic and environmental factors .

Subcellular Localization

It is known that solanesol biosynthesis occurs in plastids of higher plants , suggesting that solanesol may be localized within plastids.

準備方法

Synthetic Routes and Reaction Conditions: The chemical synthesis of solanesol is challenging due to its long carbon chain and multiple double bonds. Therefore, solanesol is primarily extracted from solanaceous crops, particularly tobacco leaves . The extraction process involves several steps, including solvent extraction, purification, and crystallization .

Industrial Production Methods: Industrial production of solanesol mainly relies on the extraction from tobacco leaves. The process involves drying the leaves, grinding them into a fine powder, and then using solvents like hexane or ethanol to extract solanesol. The extract is then purified through various chromatographic techniques to obtain pure solanesol .

化学反応の分析

反応の種類: ソラネソールは、酸化反応、還元反応、置換反応などのさまざまな化学反応を起こします。 これらの反応は、その構造中のいくつかの非共役二重結合の存在によって促進されます .

一般的な試薬と条件:

酸化: 過マンガン酸カリウムまたは三酸化クロムなどの一般的な酸化剤を使用してソラネソールを酸化させることができ、さまざまな酸化された誘導体の生成につながります。

還元: 水素化リチウムアルミニウムなどの還元剤を使用してソラネソールを還元でき、還元された誘導体の生成につながります。

主要な生成物: これらの反応から生成される主な生成物には、酸化された誘導体、還元された誘導体、置換された誘導体などがあり、医薬品やその他の産業でさまざまな用途があります .

4. 科学研究の応用

ソラネソールは、化学、生物学、医学、産業など、幅広い科学研究の応用範囲を持っています。

類似化合物との比較

Solanesol is unique due to its long-chain polyisoprenoid structure and its role as an intermediate in the synthesis of bioactive molecules. Similar compounds include:

Coenzyme Q10: Like solanesol, coenzyme Q10 is a polyisoprenoid compound involved in cellular energy production and has antioxidant properties.

Vitamin K2: Another polyisoprenoid compound, vitamin K2, is essential for blood clotting and bone health.

Terpenes and Terpenoids: These are a large class of organic compounds derived from isoprene units, similar to solanesol, and have various biological activities.

生物活性

Solanesol is a naturally occurring polyisoprenoid alcohol predominantly found in the tobacco plant and other Solanaceae family members. Its unique structure and properties have garnered attention for various biological activities, including antioxidant, anti-inflammatory, neuroprotective, antimicrobial, and anticancer effects. This article explores the biological activity of solanesol, presenting detailed research findings, case studies, and data tables to elucidate its medicinal potential.

Chemical Structure and Properties

Solanesol is characterized by a long hydrocarbon chain with multiple double bonds, which contribute to its biological activities. The presence of non-conjugated double bonds enhances its ability to scavenge free radicals, making it a potent antioxidant.

Antioxidant Activity

Solanesol exhibits strong antioxidant properties, comparable to Trolox, particularly in scavenging superoxide anions and hydroxyl radicals. Research has shown that solanesol can induce the expression of heme oxygenase-1 (HO-1), an enzyme crucial for cellular protection against oxidative stress. For instance:

- Study by Yao et al. demonstrated that solanesol protected human hepatic L02 cells from ethanol-induced oxidative injury by upregulating HO-1 and heat shock protein 70 .

Anti-inflammatory Effects

Solanesol has been shown to modulate inflammatory responses through various mechanisms:

- In vitro studies indicated that solanesol could inhibit lipopolysaccharide-stimulated cytokine production via activation of p38 MAPK and Akt signaling pathways .

- In vivo research involving rats with ligature-induced periodontitis revealed that solanesol administration reduced systemic oxidative stress and pro-inflammatory cytokine levels .

Neuroprotective Potential

Recent studies highlight the neuroprotective effects of solanesol:

- Research by Matthews et al. indicated that solanesol improved behavioral deficits in a rat model of intracerebral hemorrhage when administered alone or in combination with standard therapies like Donepezil and Memantine .

- Another study found that solanesol treatment restored mitochondrial function and reduced inflammatory markers in the brain, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Antimicrobial Activity

Solanesol also exhibits significant antimicrobial properties:

- It has been reported to possess antibacterial, antifungal, and antiviral activities against various pathogens. A review highlighted its effectiveness against drug-resistant strains, making it a candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of solanesol has been extensively studied:

- Xiao et al. synthesized diacid solanesyl 5-fluorouracil ester derivatives that demonstrated promising antitumor activity with low toxicity .

- Molecular dynamics simulations have confirmed solanesol's interaction with focal adhesive kinase, indicating its role as an anticancer agent through modulation of cell signaling pathways .

Table: Summary of Biological Activities of Solanesol

Neuroprotective Effects in Rats

A pivotal study investigated the effects of long-term administration of solanesol on rats subjected to intracerebral hemorrhage. The results indicated significant improvements in behavioral and neurochemical deficits when solanesol was administered alongside conventional treatments.

Antioxidant Activity in Hepatic Cells

Research demonstrated that solanesol could mitigate ethanol-induced oxidative damage in hepatic cells by enhancing cellular antioxidant defenses through HO-1 upregulation.

特性

IUPAC Name |

(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H74O/c1-37(2)19-11-20-38(3)21-12-22-39(4)23-13-24-40(5)25-14-26-41(6)27-15-28-42(7)29-16-30-43(8)31-17-32-44(9)33-18-34-45(10)35-36-46/h19,21,23,25,27,29,31,33,35,46H,11-18,20,22,24,26,28,30,32,34,36H2,1-10H3/b38-21+,39-23+,40-25+,41-27+,42-29+,43-31+,44-33+,45-35+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFPLNGZPBSKHHQ-MEGGAXOGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CO)/C)/C)/C)/C)/C)/C)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H74O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60884580 | |

| Record name | 2,6,10,14,18,22,26,30,34-Hexatriacontanonaen-1-ol, 3,7,11,15,19,23,27,31,35-nonamethyl-, (2E,6E,10E,14E,18E,22E,26E,30E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

631.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13190-97-1 | |

| Record name | Solanesol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13190-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Solanesol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013190971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6,10,14,18,22,26,30,34-Hexatriacontanonaen-1-ol, 3,7,11,15,19,23,27,31,35-nonamethyl-, (2E,6E,10E,14E,18E,22E,26E,30E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6,10,14,18,22,26,30,34-Hexatriacontanonaen-1-ol, 3,7,11,15,19,23,27,31,35-nonamethyl-, (2E,6E,10E,14E,18E,22E,26E,30E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6,10,14,18,22,26,30,34-Hexatriacontanonaen-1-ol, 3,7,11,15,19,23,27,31,35-nonamethyl-, (2E,6E,10E,14E,18E,22E,26E,30E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SOLANESOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FF31XTR2N4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。